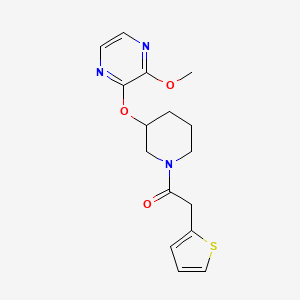

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

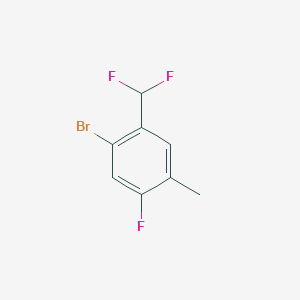

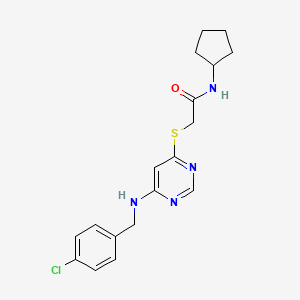

The molecular structure of this compound is characterized by a purine ring, which is a heterocyclic aromatic ring system composed of two fused rings, a pyrimidine ring and an imidazole ring. Attached to this purine ring are various functional groups, including a 3,5-dimethyl-1H-pyrazol-1-yl group, an isobutyl group, and a 2-methoxyethyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a purine derivative, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the nature of the functional groups attached to the purine ring.Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Several studies have focused on derivatives of the compound for their anticancer activities. For instance, the synthesis and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives designed from related compounds showed significant anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma, with notable IC50 values suggesting potent efficacy (Li Hongshuang et al., 2017). Another study on novel substituted pyridines and purines containing 2,4-thiazolidinedione, derived from related compounds, evaluated their hypoglycemic and hypolipidemic activity in diabetic models, suggesting potential therapeutic applications (Bok Young Kim et al., 2004).

Antimicrobial and Analgesic Effects

Compounds synthesized from related chemical structures have demonstrated significant antimicrobial and analgesic activities. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed strong analgesic and anti-inflammatory effects, outperforming reference drugs in certain tests (M. Zygmunt et al., 2015).

Metal-Mediated Interactions

The synthesis and study of metal complexes of 6-pyrazolylpurine derivatives, which are structurally related to the compound , have provided insights into metal-mediated base pairs, a concept potentially useful in designing novel nucleic acid structures and in the development of new therapeutic agents (I. Sinha et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound could include further studies to elucidate its synthesis, its chemical reactivity, its mechanism of action, and its potential applications. Given the wide range of biological activities exhibited by purine derivatives, this compound could have potential applications in various fields, including medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-11(2)10-23-14-15(19-17(23)24-13(4)9-12(3)20-24)21(5)18(26)22(16(14)25)7-8-27-6/h9,11H,7-8,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKJOPIOCNDODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2571974.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)

![N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide](/img/structure/B2571976.png)

![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)

![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)